molecular formula C10H10N2O6 B13057637 2-(2,4-Dinitrophenyl)-2-methylpropanoicacid

2-(2,4-Dinitrophenyl)-2-methylpropanoicacid

Cat. No.: B13057637
M. Wt: 254.20 g/mol
InChI Key: JWYSHNQZMZCLSZ-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dinitrophenyl group attached to a methylpropanoic acid moiety. This compound is notable for its applications in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid typically involves the nitration of phenol to produce 2,4-dinitrophenol, followed by subsequent reactions to introduce the methylpropanoic acid group. One common method involves the reaction of 2,4-dinitrophenol with methylpropanoic acid under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid often employs large-scale nitration processes, followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dinitrophenyl)-2-methylpropanoic acid is widely used in scientific research due to its unique chemical properties. Some applications include:

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid involves its ability to undergo nucleophilic addition-elimination reactions. The compound can interact with various molecular targets, including enzymes and proteins, through its reactive dinitrophenyl group. This interaction often leads to the formation of covalent bonds, altering the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A related compound with similar chemical properties but lacking the methylpropanoic acid group.

    2,4-Dinitro-o-cresol: Another dinitrophenyl derivative used in industrial applications.

    Dinoseb: A herbicide with a dinitrophenyl structure

Uniqueness

2-(2,4-Dinitrophenyl)-2-methylpropanoic acid is unique due to its combination of the dinitrophenyl group and the methylpropanoic acid moiety. This structure imparts distinct reactivity and makes it suitable for specific applications in research and industry .

Properties

Molecular Formula

C10H10N2O6

Molecular Weight

254.20 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10N2O6/c1-10(2,9(13)14)7-4-3-6(11(15)16)5-8(7)12(17)18/h3-5H,1-2H3,(H,13,14)

InChI Key

JWYSHNQZMZCLSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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